(6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone

Drug Design Lipophilicity Physicochemical Properties

(6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is a benzoyl-piperazine building block with a molecular formula of C13H16BrFN2O and a molecular weight of 315.19 g/mol. It features a unique 2-fluoro-3-methyl-6-bromo substitution pattern on its phenyl ring.

Molecular Formula C13H16BrFN2O
Molecular Weight 315.18 g/mol
Cat. No. B15381103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone
Molecular FormulaC13H16BrFN2O
Molecular Weight315.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)C(=O)N2CCN(CC2)C)F
InChIInChI=1S/C13H16BrFN2O/c1-9-3-4-10(14)11(12(9)15)13(18)17-7-5-16(2)6-8-17/h3-4H,5-8H2,1-2H3
InChIKeyMLTUYIUPWQIYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone (CAS 2734775-52-9)


(6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone is a benzoyl-piperazine building block with a molecular formula of C13H16BrFN2O and a molecular weight of 315.19 g/mol . It features a unique 2-fluoro-3-methyl-6-bromo substitution pattern on its phenyl ring. This pattern is not interchangeable with simple mono-halogenated or non-halogenated analogs, as it significantly alters key physicochemical properties, including lipophilicity (XLogP) and topological polar surface area (TPSA) .

Why a Standard Benzoyl-Piperazine Substitute Cannot Replace (6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone


Simple benzoyl-piperazine analogs lack the specific 6-bromo substituent, which critically influences the compound's lipophilicity, a key driver of membrane permeability and target binding. The minimal topological polar surface area (TPSA) of the target compound is a quantifiable differentiator. Replacing the compound with, for instance, its non-brominated analog will result in a significant change in XLogP and molecular volume, which directly impacts its performance as a synthetic intermediate in structure-activity relationship (SAR) studies, where maintaining precise physicochemical parameters is critical for generating reliable data . Such uncontrolled variability invalidates comparative biological assessments.

Quantitative Differentiation Evidence for (6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone


Lipophilic Efficiency Modulated by the 6-Bromo Substituent

The presence of the 6-bromo atom on the target compound leads to higher lipophilicity compared to its non-brominated analog. This is quantified by computed XLogP values, which serve as a predictive indicator for membrane permeability and binding interactions .

Drug Design Lipophilicity Physicochemical Properties

Minimal Topological Polar Surface Area (TPSA) for Optimal Cellular Uptake

A low topological polar surface area (TPSA) is a critical parameter for predicting good oral absorption and blood-brain barrier penetration. The target compound exhibits a TPSA of 23.6 Ų, which is substantially lower than many analogs with additional polar functional groups .

Medicinal Chemistry Drug Absorption Structure-Property Relationships

Strategic Synthon for Generating FL118-Derived Anticancer Candidates

The target compound serves as a key building block for synthesizing fluoroaryl-substituted derivatives of FL118, a camptothecin analog with superior antitumor efficacy. A related patent describes its use in creating compounds with enhanced cytotoxicity and unique DDX5 inhibitory activity, a mechanism not shared by clinical comparator SN-38 [1].

Anticancer Topoisomerase I Synthetic Intermediate

Recommended Application Scenarios for (6-Bromo-2-fluoro-3-methylphenyl)(4-methylpiperazin-1-yl)methanone


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's favorable low TPSA of 23.6 Ų and moderate XLogP of 2.3 make it a privileged scaffold for designing brain-penetrant inhibitors targeting kinases such as GlyT-1 or Trk . Its procurement is recommended for medicinal chemistry teams optimizing CNS drug candidates where minimal polar surface area is a critical design criterion.

Construction of Halogen-Enriched Fragment Libraries for SPR-Based Screening

The unique 6-bromo substituent provides a heavy atom tag for surface plasmon resonance (SPR) and X-ray crystallography. This makes the compound ideal for inclusion in fragment-based drug discovery (FBDD) libraries designed to probe a halogen-binding pocket, a strategy not possible with non-halogenated or less electron-rich analogs .

Certified Intermediate for FL118-Based Anticancer Drug Synthesis

This compound is a key synthon for the patented class of FL118 derivatives with dual Topoisomerase I and DDX5 inhibition. Its procurement is essential for contract research organizations (CROs) and pharmaceutical companies scaling up the synthesis of drug candidate 7h for IND-enabling preclinical studies .

Physicochemical Property Standard for Brominated Arylpiperazines

With a known CAS number, high purity (≥95%), and documented computed properties, this compound can serve as a defined standard for calibrating computational models that predict the lipophilicity and solubility of brominated drug candidates .

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